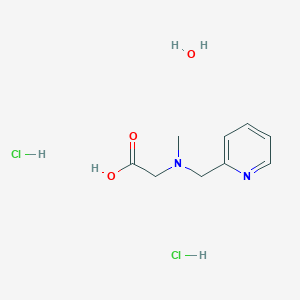

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate

Overview

Description

“N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate” is a chemical compound with the empirical formula C9H16Cl2N2O3 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

Molecular Structure Analysis

The molecular weight of this compound is 271.14 . The SMILES string representation of the molecule isO=C(O)CN(C)CC1=CC=CC=N1.[H]Cl.[H]Cl.[H]O[H] .

Scientific Research Applications

Water Interactions with Amino Acids

A study explored the hydration effects of amino acids, including glycine and its N-methylated derivatives, using Fourier Transform Infrared Spectroscopy and theoretical models. This research provides insights into the molecular aspects of amino acids' hydration, highlighting the noncooperative interaction of water molecules with amino acids and the hydration-induced asymmetry in amino acid molecules (Panuszko, Śmiechowski, & Stangret, 2011).

Chlorine Transfer Reactions

Another study investigated the kinetics of chlorine transfer from N-chlorosuccinimide to various amino compounds, including glycine. This research sheds light on the reaction mechanisms and activation parameters, proposing a mechanism involving Cl+ transfer to form N-chloro compounds (Antelo, Arce, Crugeir, & Paraj, 1997).

Pyrolysis Mass Spectrometry of Amino Acids

The application of Curie-point pyrolysis mass spectrometry with in-situ thermal hydrolysis and methylation for analyzing amino acids and oligopeptides, including glycine and alanine, was examined. This method allows for the study of methylation reactions and thermal dehydration, contributing to our understanding of amino acid decomposition mechanisms (Hendricker & Voorhees, 1998).

Glycine Transporter Inhibition

Research identified a potent and orally available glycine transporter 1 inhibitor, illustrating the compound's potential in influencing glycine levels in the brain, thereby affecting neurotransmission and possibly treating neurological disorders (Yamamoto et al., 2016).

Glycine N-methyltransferase Characterization

A study focused on the purification and characterization of glycine N-methyltransferase from rabbit liver, which plays a crucial role in the methylation of glycine to produce sarcosine. This enzyme's characterization contributes to our understanding of amino acid metabolism (Heady & Kerr, 1973).

properties

IUPAC Name |

2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH.H2O/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYZCDUBRNSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)CC(=O)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)

![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)